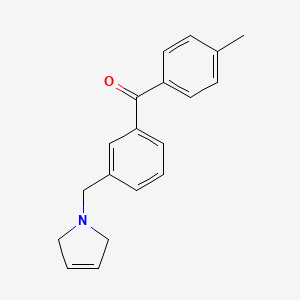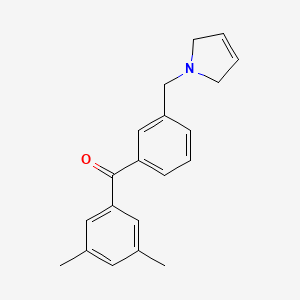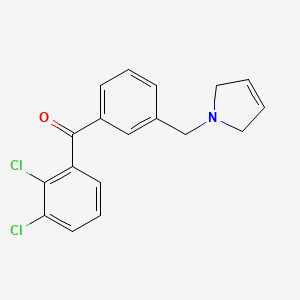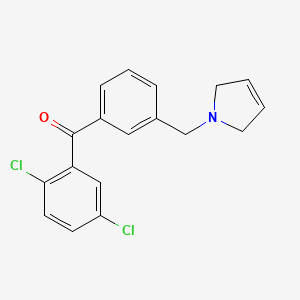![molecular formula C11H7F3N2O2 B1359726 1-[3-(三氟甲基)苯基]-1H-咪唑-4-羧酸 CAS No. 445302-16-9](/img/structure/B1359726.png)
1-[3-(三氟甲基)苯基]-1H-咪唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It has a molecular weight of 256.18 .
Molecular Structure Analysis
The InChI code for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is 1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” include a molecular weight of 256.18 .科学研究应用
黄嘌呤氧化酶抑制活性
1-[3-(三氟甲基)苯基]-1H-咪唑-4-羧酸作为4-三氟甲基咪唑类的一部分,显示出作为黄嘌呤氧化酶抑制剂的潜力。由二溴三氟丙酮合成的三氟甲基咪唑在体外表现出活性,其有效性需要特定的结构要求,例如2-芳基取代基和游离亚氨基 (Baldwin等人,1975)。
配位聚合物和金属有机框架
与本化合物密切相关的羧苯基咪唑-4,5-二羧酸已被用于合成各种配位聚合物和金属有机框架(MOF)。这些结构通过与锰离子和其它元素反应形成,表现出不同的结构,并展示了咪唑基多羧酸配体的多功能配位能力。此类化合物在材料科学和催化领域具有潜在应用 (Shi等人,2015);(Guo等人,2013)。
光电流响应和光致发光特性
包括1-[3-(三氟甲基)苯基]-1H-咪唑-4-羧酸在内的特定咪唑衍生物在被掺入配位聚合物时显示出增强的光电流响应。这些材料由刚性N供体合成,并掺入CdTe等元素,表现出不同的电化学性质和光电化学行为,在太阳能转换和光催化中具有潜在应用 (Meng等人,2016);(Zhou等人,2016)。
衍生物的合成和表征
1-[3-(三氟甲基)苯基]-1H-咪唑-4-羧酸衍生物已在多项研究中合成和表征。这些衍生物在包括抗菌剂、荧光材料和缓蚀剂的开发在内的各种应用中显示出潜力。它们的合成涉及各种技术,如微波辐射和不同的反应条件 (Menteşe等人,2013);(Prashanth等人,2021)。
未来方向
The future directions for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications in various fields. Given the interest in trifluoromethyl-containing compounds in pharmaceuticals , there may be potential for new drug development.
作用机制
Target of Action
The compound’s structure suggests it may interact with various receptors or enzymes due to the presence of the trifluoromethyl group and the imidazole ring, which are common pharmacophores in many bioactive compounds .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, depending on their specific targets . For instance, some trifluoromethyl-containing compounds have been reported to affect pathways related to inflammation, pain sensation, and various diseases .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, which may influence its absorption and distribution . Furthermore, the imidazole ring could potentially be metabolized by various enzymes in the body .
Result of Action
Based on its structure, it may exert its effects by modulating the function of its targets, leading to changes in cellular processes . The specific effects would depend on the nature of the targets and the context in which the compound is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with targets . Furthermore, the compound’s action can also be influenced by biological factors, such as the physiological state of the cells or the presence of other bioactive molecules .
生化分析
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonyl reductase enzymes, which are involved in the reduction of carbonyl compounds to alcohols . This interaction is significant as it can influence the enzymatic activity and the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of neuroprotective compounds in recombinant E. coli cells . This indicates that 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid can modulate cellular functions by altering gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it has been shown to form hydrogen bonds with residues in certain receptors, enhancing its binding affinity . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound has shown stability and minimal degradation under controlled conditions . Long-term studies have indicated that it can maintain its biochemical activity, influencing cellular functions consistently over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid vary with dosage. At lower doses, it has been observed to have beneficial effects, such as neuroprotection . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase, influencing the reduction of carbonyl compounds . This interaction can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function within the cell, as it ensures that the compound reaches its intended site of action.
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJBJMWBDZSPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
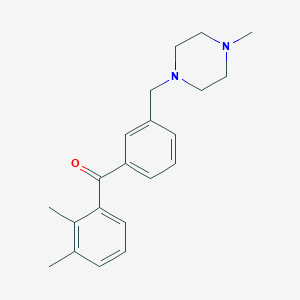
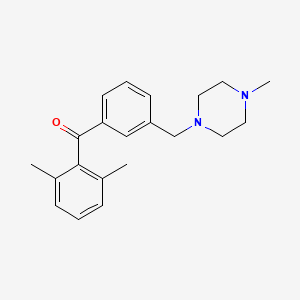
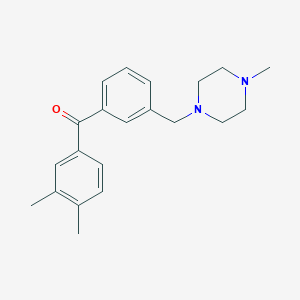
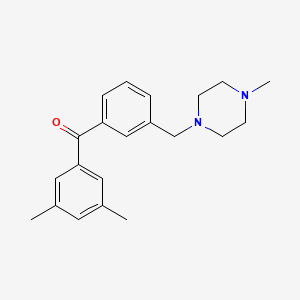
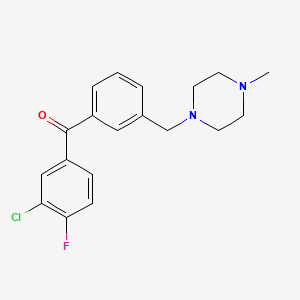
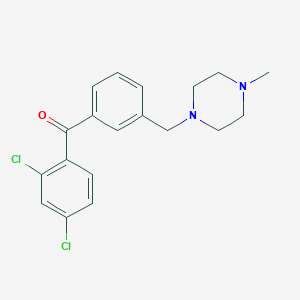
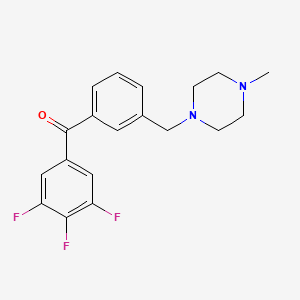
![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)
